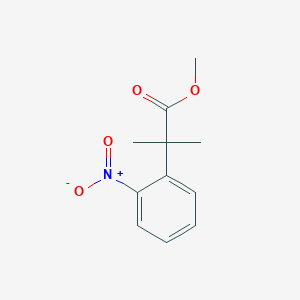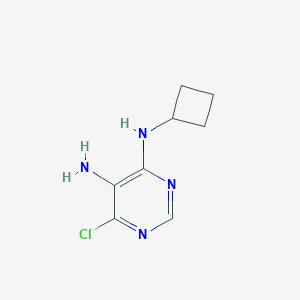
2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid, also known as ATCA, is a compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
科学的研究の応用
2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Moreover, 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
In addition, 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid has been investigated for its anticancer properties. Studies have shown that 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid can induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins. Furthermore, 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid has been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases.
作用機序
The mechanism of action of 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. In addition, 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid has been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid can inhibit the production of reactive oxygen species, reduce lipid peroxidation, and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in various cell types.
In vivo studies have demonstrated that 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid can reduce inflammation and oxidative stress in animal models of various diseases, such as colitis, arthritis, and diabetes. Furthermore, 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid has been found to exhibit anticancer activity in animal models of breast cancer and lung cancer.
実験室実験の利点と制限
One of the advantages of 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Moreover, 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid is stable under ambient conditions and can be stored for extended periods without significant degradation.
However, one of the limitations of 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid is its poor solubility in aqueous solutions, which can hinder its use in biological assays. Moreover, 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid has been found to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for the study of 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid. One potential direction is the development of novel derivatives of 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid with improved solubility and bioavailability. Moreover, the mechanism of action of 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid needs to be further elucidated to identify its molecular targets and signaling pathways.
Furthermore, the potential applications of 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid in the treatment of various diseases, such as cancer and inflammation, need to be explored in greater detail. Finally, the safety and toxicity of 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid need to be thoroughly evaluated to determine its potential as a therapeutic agent.
合成法
The synthesis of 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid involves the reaction between 2-aminothiophenol and 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid as a yellow crystalline solid. The yield of 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
特性
CAS番号 |
115311-40-5 |
|---|---|
分子式 |
C10H8N2O2S |
分子量 |
220.25 g/mol |
IUPAC名 |
2-(2-aminophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,11H2,(H,13,14) |
InChIキー |
IDMDDXVOMOUYTF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)N |
同義語 |
4-Thiazolecarboxylic acid, 2-(2-aMinophenyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



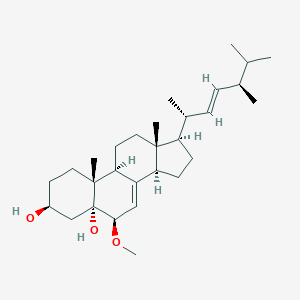
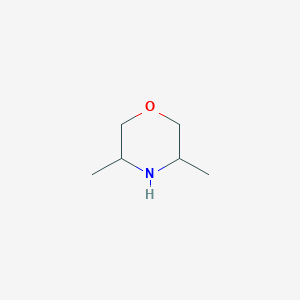
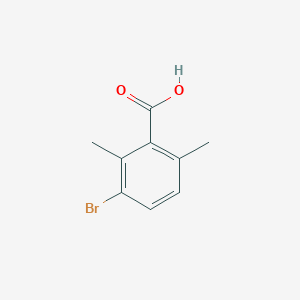

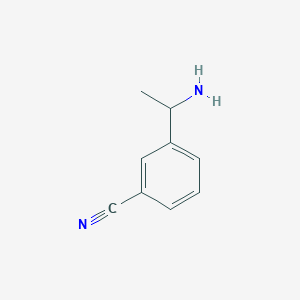
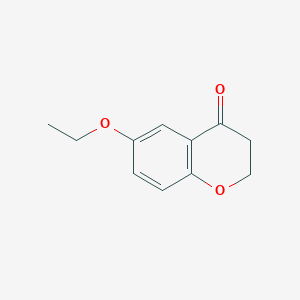
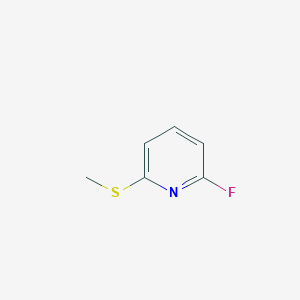
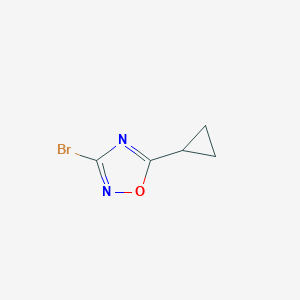
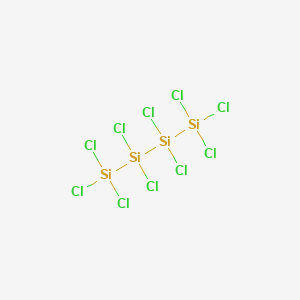
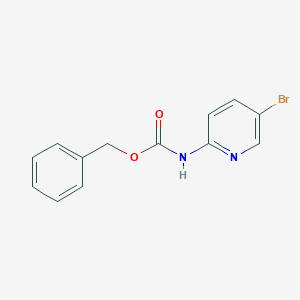
![Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B170334.png)

